molecular formula C8H13N3O B14237147 1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI) CAS No. 459432-77-0

1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI)

Cat. No.: B14237147
CAS No.: 459432-77-0
M. Wt: 167.21 g/mol
InChI Key: UTODZHXUTPRCDC-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI) is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by a carboxamide group at the fourth position, a methyl group at the nitrogen atom, and a propyl group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines.

Scientific Research Applications

1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4-carboxamide, N-methyl-5-propyl-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

459432-77-0

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-methyl-5-propyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C8H13N3O/c1-3-4-6-7(8(12)9-2)11-5-10-6/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)

InChI Key

UTODZHXUTPRCDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=CN1)C(=O)NC

Origin of Product

United States

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